2-[5-(2-methoxyphenyl)(1,3,4-oxadiazol-2-ylthio)]-N-spiro[benzo[d]1,3-dioxolan e-2,1'-cyclohexane]-5-ylacetamide
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Overview
Description
2-[5-(2-methoxyphenyl)(1,3,4-oxadiazol-2-ylthio)]-N-spiro[benzo[d]1,3-dioxolane-2,1’-cyclohexane]-5-ylacetamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-methoxyphenyl)(1,3,4-oxadiazol-2-ylthio)]-N-spiro[benzo[d]1,3-dioxolane-2,1’-cyclohexane]-5-ylacetamide typically involves multiple steps. The starting materials often include 2-methoxyphenyl hydrazine and 2-chloroacetyl chloride, which undergo a series of reactions to form the oxadiazole ring. The spiro compound is then introduced through a cyclization reaction involving benzo[d]1,3-dioxolane and cyclohexane derivatives. The final step involves the acetamide formation through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-methoxyphenyl)(1,3,4-oxadiazol-2-ylthio)]-N-spiro[benzo[d]1,3-dioxolane-2,1’-cyclohexane]-5-ylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(2-methoxyphenyl)(1,3,4-oxadiazol-2-ylthio)]-N-spiro[benzo[d]1,3-dioxolane-2,1’-cyclohexane]-5-ylacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, 2-[5-(2-methoxyphenyl)(1,3,4-oxadiazol-2-ylthio)]-N-spiro[benzo[d]1,3-dioxolane-2,1’-cyclohexane]-5-ylacetamide is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry
In industry, this compound is explored for its potential applications in materials science. Its unique structure could impart desirable properties to materials, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[5-(2-methoxyphenyl)(1,3,4-oxadiazol-2-ylthio)]-N-spiro[benzo[d]1,3-dioxolane-2,1’-cyclohexane]-5-ylacetamide involves its interaction with specific molecular targets. The oxadiazole ring and methoxy group are likely involved in binding to these targets, which could include enzymes or receptors. This interaction can modulate the activity of these targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Known for its use as a chemoselective reagent in organic synthesis.
2-hydroxy-2-methylpropiophenone: Used as a photoinitiator in polymer chemistry.
m-aryloxy phenols: Utilized in various organic reactions due to their reactivity.
Uniqueness
What sets 2-[5-(2-methoxyphenyl)(1,3,4-oxadiazol-2-ylthio)]-N-spiro[benzo[d]1,3-dioxolane-2,1’-cyclohexane]-5-ylacetamide apart is its combination of functional groups, which provides a unique set of chemical properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-spiro[1,3-benzodioxole-2,1'-cyclohexane]-5-ylacetamide |
InChI |
InChI=1S/C23H23N3O5S/c1-28-17-8-4-3-7-16(17)21-25-26-22(29-21)32-14-20(27)24-15-9-10-18-19(13-15)31-23(30-18)11-5-2-6-12-23/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,27) |
InChI Key |
VBEUFIBKLFQWRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OC5(O4)CCCCC5 |
Origin of Product |
United States |
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